4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C11H10Cl2N2O2S2 |
|---|---|
Molecular Weight |
337.2 g/mol |
IUPAC Name |
4-(2,4-dichlorophenyl)-5-ethylsulfonyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10Cl2N2O2S2/c1-2-19(16,17)10-9(15-11(14)18-10)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H2,14,15) |
InChI Key |
KHWLHLHNCFNKCY-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of 2,4-dichlorophenylacetone, followed by cyclization to form the thiazole core. Iodine facilitates the elimination of water, driving the reaction to completion. Key parameters include:
-
Solvent: Ethanol or acetonitrile
-
Temperature: Reflux at 80–90°C
-
Catalyst: Iodine (0.1–0.2 equivalents)
-
Reaction Time: 4–6 hours
Post-reduction, the intermediate 2-amino-4-(2,4-dichlorophenyl)thiazole is sulfonylated using ethylsulfonyl chloride in dimethylformamide (DMF) at 0–5°C.
Table 1: Optimization of Cyclocondensation Parameters
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Acetonitrile | 68 | 95 |
| Temperature (°C) | 85 | 72 | 97 |
| Iodine (equivalents) | 0.15 | 70 | 96 |
Nucleophilic Substitution for Sulfonylation
Introducing the ethylsulfonyl group at position 5 of the thiazole ring requires precise control over electrophilic substitution. The intermediate 5-bromo-4-(2,4-dichlorophenyl)thiazol-2-amine undergoes nucleophilic displacement with sodium ethanesulfinate in PEG-400.
Kinetic and Thermodynamic Considerations
The reaction exhibits second-order kinetics, dependent on both the bromothiazole and sulfinate concentrations. Polar aprotic solvents like DMF enhance nucleophilicity but increase side reactions. PEG-400, a green solvent, improves regioselectivity due to its phase-transfer capabilities:
Table 2: Sulfonylation Efficiency Across Solvents
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 100 | 3 | 65 |
| PEG-400 | 110 | 2.5 | 78 |
| Acetonitrile | 80 | 4 | 58 |
Schiff Base Formation and Post-Modification
An alternative route involves constructing the thiazole ring via Schiff base intermediates. 2-Amino-4-(2,4-dichlorophenyl)thiazole is condensed with 4-nitrobenzaldehyde in PEG-400 under acidic conditions, forming a Schiff base that is subsequently reduced and sulfonylated.
Reductive Amination and Sulfonation
The Schiff base intermediate is reduced using sodium borohydride, followed by sulfonation with ethanesulfonyl chloride. This two-step process achieves an overall yield of 62%, with the critical step being the stability of the imine intermediate under reducing conditions:
Green Chemistry Approaches Using PEG-400
Recent advancements emphasize sustainable synthesis. PEG-400 serves as both solvent and catalyst in a one-pot protocol combining cyclocondensation and sulfonylation.
One-Pot Synthesis Optimization
-
Reagents: 2,4-Dichlorophenylacetone, thiourea, sodium ethanesulfinate
-
Conditions: PEG-400, 100°C, 3 hours
-
Yield: 75%
-
Advantages: Eliminates intermediate isolation, reduces waste
Table 3: Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | E-Factor |
|---|---|---|---|
| Conventional Cyclocondensation | 3 | 58 | 8.2 |
| Green One-Pot | 1 | 75 | 2.1 |
Characterization and Quality Control
Robust characterization protocols ensure product integrity:
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazoles with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit promising antimicrobial properties against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant efficacy.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine | MRSA | 8 µg/mL |
| This compound | E. coli | 16 µg/mL |
In a study evaluating the structure-activity relationship (SAR), modifications to the thiazole ring were shown to enhance antibacterial efficacy, particularly against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Activity
The anticancer potential of this compound has also been explored in various cancer cell lines. In vitro studies have indicated that it exhibits cytotoxic effects against several cancer types, including breast and lung cancers.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 10 µM | Induction of apoptosis |
| A549 (Lung Cancer) | 12 µM | Cell cycle arrest |
The mechanism of action is believed to involve the induction of apoptosis and interference with cell cycle progression, making it a candidate for further development as an anticancer agent .
Case Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid .
Case Study on Cytotoxic Effects
In comparative studies assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM . The results suggest that structural modifications can enhance the therapeutic potential of thiazole-based compounds.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine
- Structure : Lacks the ethylsulfonyl group at position 5, with only the 2,4-dichlorophenyl substituent at position 4.
- Synthesis: Prepared via condensation of 2-aminothiazole with 2,4-dichlorophenyl derivatives .
- Activity: Serves as a foundational structure for antitumor and antimicrobial derivatives.
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine
- Structure : Methyl group at position 5 instead of ethylsulfonyl.
- Synthesis: Derived from substituted acetophenone and thiourea via cyclization (yields: 48.2–96.6%) .
- Activity : Methyl substituents enhance lipophilicity (predicted logP ~2.8), favoring membrane permeability but reducing solubility compared to sulfonyl groups .
4-(Tert-butyl)-5-(1-(2,4-dichlorophenyl)-2-nitroethyl)thiazol-2-amine (E4)
- Structure : Features a bulky tert-butyl group and nitroethyl substituent.
- Synthesis : Nitroethyl group introduced via nucleophilic substitution (yield: 82%) .
- However, steric hindrance from tert-butyl may reduce target binding efficiency .
Heterocycle Variants
5-(3,4-Dichlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine (Example 144)
- Structure : Oxazole core instead of thiazole, with ethylsulfonyl and dichlorophenyl groups.
- Activity : Oxazoles generally exhibit lower membrane permeability than thiazoles due to reduced lipophilicity. This compound showed neuraminidase inhibitory activity (IC₅₀: <1 µM), suggesting the ethylsulfonyl group enhances enzyme binding .
3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- Structure : Triazole core with sulfanyl and fluorobenzyl substituents.
- Activity: Sulfanyl groups improve radical scavenging and antimicrobial effects. The fluorobenzyl moiety increases metabolic stability compared to non-fluorinated analogs .
Substituent-Driven Comparisons
<sup>†</sup>logP values estimated using substituent contribution methods.
Biological Activity
The compound 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine is a synthetic thiazole derivative that has garnered attention due to its diverse biological activities. Characterized by a thiazole ring, which contains both sulfur and nitrogen, this compound features a dichlorophenyl group and an ethylsulfonyl moiety. Its molecular formula is with a molecular weight of approximately 337.25 g/mol . This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential applications.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. The thiazole scaffold is known for its ability to interact with various biological targets, leading to cytotoxic effects in cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of thiazoles to inhibit specific enzymes or proteins involved in cell proliferation and survival. For example, certain thiazoles have shown to induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting anti-apoptotic proteins like Bcl-2 .
- Efficacy : In studies comparing various thiazole derivatives, compounds similar to this compound have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines, indicating potent cytotoxicity .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Thiazole derivatives are known for their effectiveness against a range of bacterial and fungal pathogens.
- Antibacterial Properties : Preliminary studies suggest that this compound may possess significant antibacterial activity against Gram-positive bacteria. The presence of halogen substituents on the phenyl ring enhances this activity .
- Antifungal Properties : Some derivatives of thiazoles have shown efficacy against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .
Structure-Activity Relationship (SAR)
The unique combination of the dichlorophenyl and ethylsulfonyl groups contributes to the biological activity of this compound. SAR studies indicate that:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring enhances cytotoxicity.
- Modifications at different positions on the thiazole ring can significantly alter the potency and selectivity of these compounds against various biological targets .
Study 1: Anticancer Efficacy
In a comparative study involving several thiazole derivatives, this compound was tested against human glioblastoma U251 cells and melanoma WM793 cells. The compound demonstrated significant antiproliferative activity with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial effectiveness of this compound against various bacterial strains. Results indicated that it exhibited comparable activity to established antibiotics against specific Gram-positive bacteria, suggesting its potential as a lead compound for further development in antimicrobial therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(2,4-Dichlorophenyl)-5-(ethylsulfonyl)thiazol-2-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization of intermediates such as thiosemicarbazides with chlorinated aromatic acids (e.g., 2,4-dichlorophenoxyacetic acid) under reflux conditions. Key steps include oxidative sulfonylation using agents like Lawesson’s reagent to introduce the ethylsulfonyl group . Optimization requires precise control of temperature (e.g., 90°C for 3–5 hours), stoichiometric ratios, and purification via recrystallization from acetone/water mixtures .
- Analytical Confirmation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%). Structural validation employs NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) and IR (e.g., 1320–1350 cm for sulfonyl S=O stretches) .
Q. How can the crystal structure and intermolecular interactions of this compound be characterized?
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) reveals planar thiazole rings and dihedral angles (e.g., ~21.5° between thiazole and dichlorophenyl groups). Intramolecular hydrogen bonds (N–H···N) stabilize the structure, while intermolecular C–H···N bonds form layered packing .
- Data Interpretation : Use software like SHELX for refinement. R-factors < 0.06 indicate high accuracy. Hydrogen bonding parameters (e.g., D–H···A distances of 2.8–3.0 Å) should align with literature .
Q. What preliminary biological screening assays are suitable for this compound?
- Antimicrobial Testing : Follow CLSI guidelines for in vitro antibacterial/antifungal assays against S. aureus, E. coli, and C. albicans. Use broth microdilution (MIC values) and zone-of-inhibition methods .
- Cytotoxicity : Screen against cancer cell lines (e.g., NCI-60 panel) via MTT assays. Compare IC values with positive controls like doxorubicin .
Advanced Research Questions
Q. How do substituents (e.g., ethylsulfonyl vs. methylsulfonyl) impact bioactivity and reactivity?
- Structure-Activity Relationship (SAR) : The ethylsulfonyl group enhances electron-withdrawing effects, increasing electrophilicity at the thiazole ring. This improves binding to targets like bacterial topoisomerases. Compare IC values of derivatives via dose-response curves .
- Synthetic Challenges : Sulfonyl groups require controlled oxidation (e.g., HO/acetic acid) to avoid over-oxidation to sulfones. Monitor via NMR (e.g., δ 55–60 ppm for sulfonyl carbons) .
Q. What computational methods can predict binding modes and pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., CYP450). The dichlorophenyl moiety shows π-π stacking with Phe residues, while the sulfonyl group forms hydrogen bonds .
- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA ~90 Å), with potential CYP3A4 metabolism. LogP values (~3.5) suggest moderate blood-brain barrier permeability .
Q. How should contradictory data in biological activity be resolved (e.g., varying MIC values across studies)?
- Experimental Design : Standardize assay conditions (e.g., inoculum size, incubation time). Cross-validate using orthogonal methods (e.g., time-kill assays vs. MIC).
- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance. Contradictions may arise from differential solubility in DMSO vs. aqueous buffers .
Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?
- Intermediate Stabilization : Protect amine groups with Boc during sulfonylation. Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) for intermediates. Final compounds are best purified via recrystallization (acetone/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
